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molecular formula C10H12N2O2 B119673 Methyl 2-(allylamino)nicotinate CAS No. 157362-04-4

Methyl 2-(allylamino)nicotinate

Cat. No. B119673
M. Wt: 192.21 g/mol
InChI Key: GHNRHBZUGAHBQK-UHFFFAOYSA-N
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Patent
US05250548

Procedure details

Methyl 2-chloropyridine-3-carboxylate (5 g) was reacted neat with allylamine (3.1 g) with heating at 140° C. for 4 hours. The volatiles were removed under reduced pressure and the residue chromatographed on silica gel eluting with ethyl acetate in hexane to afford 4.12 g of the title compound. MS (DCl/NH3) m/e 207 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:12]([NH2:15])[CH:13]=[CH2:14]>>[CH2:12]([NH:15][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)OC
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C=C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel eluting with ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC1=NC=CC=C1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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